2-Methyl-3-(thiophen-2-yl)propanoic acid
Description
Structural Classification within Carboxylic Acid Derivatives
From a structural standpoint, 2-Methyl-3-(thiophen-2-yl)propanoic acid is classified as a carboxylic acid, specifically a substituted propanoic acid. The presence of the carboxylic acid functional group (-COOH) is a key determinant of its chemical reactivity and potential biological interactions. Carboxylic acids are a cornerstone of organic chemistry and are prevalent in a vast array of biologically active molecules.
The molecule also falls under the category of aryl-substituted alkanoic acids. In this case, the "aryl" component is the heterocyclic thiophene (B33073) ring. This structural class is notable in medicinal chemistry, with many established drugs sharing this fundamental arrangement.
Thiophene-Containing Scaffolds in Contemporary Chemical Research
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged scaffold" in drug discovery. researchgate.netnih.govnih.gov This means that the thiophene motif is frequently found in compounds exhibiting a wide range of biological activities. nih.gov Its prevalence is attributed to several key factors:
Bioisosterism: The thiophene ring is often used as a bioisostere of the benzene (B151609) ring. This means it can mimic the phenyl group in terms of size, shape, and electronic properties, allowing it to fit into similar biological targets. However, the presence of the sulfur atom can subtly alter properties like polarity, lipophilicity, and metabolic stability, which can be advantageous in drug design.
Diverse Biological Activities: Thiophene derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govfrontiersin.orgnih.gov This versatility makes them attractive starting points for the development of new therapeutic agents.
Modifiable Core: The thiophene ring can be readily functionalized at various positions, allowing chemists to synthesize a diverse library of derivatives and fine-tune their properties for specific applications.
Rationale for Investigating this compound
The investigation into this compound is driven by the convergence of the structural features discussed above. The combination of a propanoic acid moiety, a common pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), with the privileged thiophene scaffold suggests a high potential for biological activity.
While specific research dedicated solely to this compound is not extensively documented in publicly accessible literature, the rationale for its study is based on the well-established principles of medicinal chemistry. The exploration of such molecules is a logical step in the broader search for novel compounds with potential therapeutic value, particularly in the areas of inflammation and infectious diseases where thiophene and carboxylic acid derivatives have historically shown promise. researchgate.netresearchgate.net Further research would be necessary to fully elucidate the specific properties and potential applications of this particular compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-6(8(9)10)5-7-3-2-4-11-7/h2-4,6H,5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUVRHSZEQIRJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Systematic Transformations
Established Synthetic Routes for 2-Methyl-3-(thiophen-2-yl)propanoic Acid
The construction of this compound is typically achieved through multi-step synthetic sequences, as direct single-step methods from simple precursors are not common. libretexts.orgsavemyexams.comsavemyexams.com These routes rely on the sequential formation of the carbon skeleton and the introduction of the necessary functional groups.
A common conceptual approach to synthesizing α-arylpropanoic acids involves building the propanoic acid side chain onto the thiophene (B33073) ring. One plausible pathway can be envisioned starting from thiophene-2-carbaldehyde.
Step 1: Chain Elongation. The aldehyde can undergo a condensation reaction, such as a Knoevenagel or Wittig-type reaction, to introduce a two-carbon unit, forming an α,β-unsaturated system like ethyl 3-(thiophen-2-yl)acrylate.
Step 2: Introduction of the Methyl Group. The methyl group at the α-position can be introduced via a conjugate addition (Michael addition) reaction. Using a methyl organocuprate reagent (Gilman reagent), the methyl group can be added to the β-carbon of the unsaturated ester. Subsequent protonation would yield the ethyl ester of the target molecule.
Step 3: Hydrolysis. The final step involves the hydrolysis of the ethyl ester to the carboxylic acid, typically under acidic or basic conditions, to yield this compound.
This retrosynthetic approach allows for the logical construction of the molecule from readily available starting materials. libretexts.org
Several fundamental chemical transformations are employed in the synthesis of thiophene-containing carboxylic acids and their precursors.
Alkylation: The introduction of the methyl group in the synthetic pathway described above is a key alkylation step. Another critical alkylation strategy in thiophene chemistry involves the reaction of organometallic thiophene derivatives with alkylating agents. nih.gov
Oxidation: Oxidation reactions are fundamental for synthesizing thiophenecarboxylic acids from alkylthiophene precursors. For instance, methyl groups attached to a thiophene ring can be oxidized to carboxylic acids using strong oxidizing agents. researchgate.net While not a direct route to the title compound, the oxidation of 2-methylthiophene (B1210033) or 3-methylthiophene (B123197) to their respective thiophenecarboxylic acids is a well-established process. researchgate.netsemanticscholar.org This highlights a key method for installing the carboxylic acid functionality onto the thiophene ring system.
Rearrangement Reactions: Rearrangement reactions, such as the thio-Claisen rearrangement, have been investigated in thiophene systems containing allyl thioether moieties. semanticscholar.org While not directly applied in the most common syntheses of this compound, these types of reactions represent a potential, albeit more complex, strategy for rearranging carbon skeletons in thiophene derivatives.
Development of Stereoselective Synthetic Approaches for Chiral Centers
This compound possesses a chiral center at the C2 position of the propanoic acid chain. The development of synthetic methods that can control the stereochemistry at this center is of significant interest. Asymmetric catalysis provides a powerful tool for achieving this.
A prominent strategy for establishing such chiral centers is through the asymmetric hydrogenation of a prochiral precursor. acs.org This can be applied to the synthesis of the target compound:
Precursor Synthesis: A precursor molecule containing a double bond, such as 2-(thiophen-2-ylmethylene)propanoic acid, is synthesized.
Asymmetric Hydrogenation: This unsaturated precursor is then hydrogenated using a chiral catalyst, typically a transition metal complex (e.g., Rhodium or Ruthenium) with a chiral phosphine (B1218219) ligand. The chiral environment of the catalyst directs the addition of hydrogen across the double bond from a specific face, leading to the preferential formation of one enantiomer of this compound over the other. acs.org
This approach is advantageous as it can provide high enantiomeric excess, yielding an optically active product. acs.org
Strategies for Structural Derivatization and Analogue Preparation
The preparation of analogues of this compound can be achieved by modifying either the propanoic acid side chain or the thiophene ring. mdpi.com Such derivatives are valuable for structure-activity relationship (SAR) studies in various chemical and biological contexts.
The carboxylic acid group is a versatile functional handle that allows for numerous transformations.
| Transformation | Reagents & Conditions | Resulting Functional Group |
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid catalyst (e.g., H₂SO₄), Heat | Ester |
| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH) | Amide |
| Reduction | Strong reducing agent (e.g., LiAlH₄), followed by aqueous workup | Primary Alcohol |
| Halogenation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl Halide |
These modifications allow for the systematic alteration of the side chain's polarity, size, and hydrogen bonding capability.
The thiophene ring behaves as an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. mdpi.com The existing side chain at the 2-position directs incoming electrophiles primarily to the 5-position.
Halogenation: Bromination is a common functionalization reaction. Using a reagent like N-Bromosuccinimide (NBS) allows for the selective introduction of a bromine atom onto the thiophene ring, typically at the 5-position. beilstein-journals.orgnih.gov
Metalation and Subsequent Reaction: The proton at the 5-position is the most acidic on the thiophene ring. It can be removed by a strong base like n-butyllithium (n-BuLi) to form a lithiated intermediate. This powerful nucleophile can then react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce new functional groups. beilstein-journals.org
Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃), can introduce a ketone functionality onto the thiophene ring.
These strategies provide access to a wide array of substituted analogues, enabling a thorough exploration of the chemical space around the parent molecule.
| Reaction | Reagents | Typical Position of Substitution | Resulting Product Class |
| Bromination | N-Bromosuccinimide (NBS) | 5-position | Bromo-thiophene derivative |
| Nitration | HNO₃ / H₂SO₄ | 5-position | Nitro-thiophene derivative |
| Acylation | Acyl chloride, AlCl₃ | 5-position | Thienyl ketone derivative |
| Metalation-Carboxylation | 1. n-BuLi 2. CO₂ | 5-position | Thiophene-2,5-dicarboxylic acid derivative |
Synthesis of Hydrazide and Other Functional Derivatives
The carboxylic acid group of this compound is a versatile functional handle for the synthesis of various derivatives, most notably hydrazides and their subsequent products, hydrazones.
The primary route to obtaining This compound hydrazide involves a two-step sequence. First, the parent carboxylic acid is activated to increase its reactivity. This can be achieved by converting it into an ester, such as methyl 2-methyl-3-(thiophen-2-yl)propanoate, or a more reactive acyl chloride. The most common method for preparing hydrazides is the hydrazinolysis of the corresponding ester with hydrazine (B178648) monohydrate, often in an alcoholic solvent under reflux. Alternatively, reacting the acyl chloride of the parent acid with hydrazine provides the hydrazide, though this method can sometimes lead to the formation of 1,2-diacylhydrazine by-products if not carefully controlled.
Once synthesized, the this compound hydrazide becomes a key intermediate for producing a wide array of other functional derivatives. The condensation reaction of this hydrazide with various aromatic and aliphatic aldehydes or ketones is a straightforward method to synthesize a diverse library of N-substituted hydrazones. These reactions are typically catalyzed by a small amount of acid, such as acetic acid, in a solvent like ethanol. The resulting hydrazones are of significant interest due to their prevalence in medicinal chemistry and materials science.
The table below illustrates the synthesis of various hydrazone derivatives from this compound hydrazide.
| Reactant Aldehyde/Ketone | Resulting Hydrazone Derivative | Typical Reaction Conditions |
|---|---|---|
| Benzaldehyde | (E)-N'-(benzylidene)-2-methyl-3-(thiophen-2-yl)propanehydrazide | Ethanol, catalytic acetic acid, reflux |
| 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-2-methyl-3-(thiophen-2-yl)propanehydrazide | Ethanol, catalytic acetic acid, reflux |
| 4-Hydroxybenzaldehyde | (E)-N'-(4-hydroxybenzylidene)-2-methyl-3-(thiophen-2-yl)propanehydrazide | Ethanol, catalytic acetic acid, reflux |
| Acetone | N'-(propan-2-ylidene)-2-methyl-3-(thiophen-2-yl)propanehydrazide | Ethanol, reflux |
| Cyclohexanone | N'-(cyclohexylidene)-2-methyl-3-(thiophen-2-yl)propanehydrazide | Ethanol, reflux |
Other functional derivatives, such as amides and acid chlorides, can also be synthesized directly from the parent carboxylic acid, providing alternative pathways for chemical elaboration.
Innovations in Sustainable and Efficient Synthetic Protocols
In recent years, the principles of green chemistry have driven significant innovation in synthetic methodologies, aiming to reduce waste, energy consumption, and the use of hazardous substances. These modern protocols offer substantial advantages over traditional methods for the synthesis of this compound derivatives.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. egranth.ac.innih.gov For the synthesis of hydrazides, a direct, one-pot reaction between the carboxylic acid and hydrazine under solvent-free microwave conditions can drastically reduce reaction times from hours to minutes and improve yields. egranth.ac.in Similarly, the synthesis of thiophene-containing compounds has been shown to be highly efficient under microwave assistance, often proceeding under solvent-free conditions on a solid support like aluminum oxide. nih.govresearchgate.net This approach minimizes the use of volatile organic solvents and provides a more energy-efficient heating method compared to conventional refluxing. frontiersin.org
Mechanochemistry (Grinding): Another sustainable technique is mechanochemistry, which involves conducting reactions by grinding solid reactants together, sometimes with a minimal amount of liquid (liquid-assisted grinding). This solvent-free method has been successfully employed for the synthesis of hydrazones, achieving excellent yields in short reaction times. rsc.org This protocol is simple, cost-effective, and environmentally benign.
The following table compares traditional and innovative protocols for the synthesis of hydrazide derivatives.
| Parameter | Traditional Method (e.g., Reflux in Solvent) | Innovative Methods (Microwave, Flow, Grinding) |
|---|---|---|
| Reaction Time | Several hours to overnight | Minutes to less than an hour egranth.ac.in |
| Energy Consumption | High (prolonged heating) | Low (rapid, targeted heating or no external heating) frontiersin.org |
| Solvent Use | High (often used as the reaction medium) | Low to none (solvent-free or minimal use) nih.govrsc.org |
| Yield | Variable, often moderate to good | Often higher due to better control and reduced side reactions rsc.org |
| Safety & Scalability | Challenges with batch exotherms and scale-up | Enhanced safety and easier scalability (especially in flow chemistry) durham.ac.uk |
These innovative strategies not only make the synthesis of this compound derivatives more efficient but also align the chemical process with modern standards of environmental sustainability.
Advanced Spectroscopic and Physico Chemical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal multiplicities, and correlation signals, a detailed picture of the atomic connectivity can be constructed.
Unidimensional NMR (¹H, ¹³C) Spectral Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of 2-Methyl-3-(thiophen-2-yl)propanoic acid is predicted to exhibit distinct signals corresponding to each unique proton environment. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet far downfield, typically in the range of 10-12 ppm. The protons on the thiophene (B33073) ring will present as multiplets in the aromatic region (approximately 6.8-7.2 ppm). The methine proton (CH) adjacent to the carboxylic acid and the methyl group will likely be a multiplet around 2.8-3.2 ppm. The diastereotopic methylene (B1212753) protons (CH₂) adjacent to the thiophene ring are expected to appear as two separate multiplets or a complex multiplet between 3.0 and 3.5 ppm. Finally, the methyl group (CH₃) protons will likely be a doublet in the upfield region, around 1.2-1.4 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, anticipated around 175-180 ppm. The carbons of the thiophene ring are expected to resonate in the 120-140 ppm range. The methine carbon attached to the carboxyl group is predicted to be around 40-45 ppm, while the methylene carbon adjacent to the thiophene ring should appear at approximately 35-40 ppm. The methyl carbon will be the most upfield signal, expected around 15-20 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 175 - 180 |
| Thiophene Ring (C₄H₃S) | 6.8 - 7.2 (m) | 120 - 140 |
| Methine (-CH) | 2.8 - 3.2 (m) | 40 - 45 |
| Methylene (-CH₂) | 3.0 - 3.5 (m) | 35 - 40 |
| Methyl (-CH₃) | 1.2 - 1.4 (d) | 15 - 20 |
Bidimensional NMR Correlational Studies (e.g., COSY, HSQC, HMBC)
To confirm the assignments from unidimensional NMR, two-dimensional NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For This compound , COSY would show correlations between the methyl protons and the adjacent methine proton. It would also show correlations between the methine proton and the adjacent methylene protons, as well as between the methylene protons and the protons on the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show a cross-peak connecting the methyl proton signal to the methyl carbon signal, the methine proton to the methine carbon, the methylene protons to the methylene carbon, and the thiophene protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be expected between the methyl protons and the methine carbon, as well as the carboxylic carbon. The methylene protons would show correlations to the carbons of the thiophene ring and the methine carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For This compound (C₈H₁₀O₂S), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (170.23 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (a loss of 45 Da), leading to a fragment ion at m/z 125. Another characteristic fragmentation would be the cleavage of the bond between the alpha and beta carbons, which could result in various charged fragments depending on which part retains the charge.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment | Fragment Lost |
| 170 | [C₈H₁₀O₂S]⁺ (Molecular Ion) | - |
| 125 | [C₇H₉S]⁺ | COOH |
| 97 | [C₄H₄S-CH₂]⁺ | C₃H₅O₂ |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy probes the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of This compound is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid should appear around 1700-1725 cm⁻¹. C-H stretching vibrations of the alkyl and aromatic parts are expected in the 2850-3100 cm⁻¹ region. The characteristic C=C stretching vibrations of the thiophene ring would likely appear in the 1400-1600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching of the thiophene ring is often strong in the Raman spectrum. The C-S bond stretching within the thiophene ring would also be observable, typically in the 600-800 cm⁻¹ region.
X-ray Crystallography for Definitive Solid-State Structural Determination
Should This compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. It would also reveal details about intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of dimers in the solid state.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, sulfur) in a compound. For This compound with the molecular formula C₈H₁₀O₂S, the theoretical elemental composition would be:
Carbon (C): 56.45%
Hydrogen (H): 5.92%
Sulfur (S): 18.84%
Experimental results from elemental analysis that closely match these theoretical values would provide strong evidence for the proposed empirical and molecular formula, thereby validating the purity of the sample.
Computational Chemistry and in Silico Molecular Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule, which in turn dictates its geometry, stability, and reactivity.
Density Functional Theory (DFT) and Ab Initio Approaches
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. Instead of calculating the complex wave function of a many-electron system, DFT determines the electron density to derive the molecule's energy and other properties. For a molecule like 2-Methyl-3-(thiophen-2-yl)propanoic acid, DFT calculations, often using functionals like B3LYP, would be employed to optimize its three-dimensional geometry, find the most stable conformation, and calculate its thermodynamic properties. nih.govmdpi.comresearchgate.net
Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data. While often more computationally intensive than DFT, they provide a foundational understanding of electronic structure. Both DFT and ab initio calculations serve as the basis for many of the analyses described below. For instance, studies on various thiophene (B33073) derivatives have successfully used DFT to investigate molecular shapes and electronic characteristics. nih.govresearchgate.net
Prediction of Spectroscopic Parameters (e.g., GIAO-NMR, IR/Raman Frequencies)
Quantum chemical calculations are highly effective at predicting spectroscopic data, which can be used to interpret and verify experimental results.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used with DFT to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). docbrown.info For this compound, these calculations would predict the chemical shift for each unique proton and carbon atom, aiding in the assignment of peaks in an experimental spectrum.
Vibrational Spectroscopy (IR/Raman): Theoretical calculations can determine the harmonic vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental Infrared (IR) and Raman spectra. researchgate.net Such calculations on thiophene derivatives help in assigning specific vibrational modes to observed spectral bands, such as the characteristic C=O stretch of the carboxylic acid, C-S stretches within the thiophene ring, and C-H vibrations. mdpi.com
Below is an illustrative table showing the type of data that would be generated for the vibrational frequencies of the title compound, based on methodologies applied to similar structures.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Illustrative) |
| O-H stretch (Carboxylic Acid) | ~3500 |
| C-H stretch (Aromatic/Aliphatic) | ~2900-3100 |
| C=O stretch (Carboxylic Acid) | ~1700 |
| C=C stretch (Thiophene Ring) | ~1400-1500 |
| C-S stretch (Thiophene Ring) | ~600-850 |
Analysis of Molecular Orbitals (HOMO-LUMO) and Electrophilicity/Nucleophilicity
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.comirjweb.com
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a greater tendency to react with electrophiles. For this compound, the HOMO is expected to be distributed over the electron-rich thiophene ring. researchgate.net
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a greater tendency to react with nucleophiles.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. mdpi.comnih.gov
From these orbital energies, important reactivity descriptors can be calculated, such as electronegativity, chemical hardness (resistance to charge transfer), and the electrophilicity index. This analysis helps predict how the molecule will behave in chemical reactions. researchgate.net
The table below illustrates the kind of data derived from an FMO analysis, with hypothetical values for context.
| Parameter | Definition | Illustrative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 |
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution on a molecule's surface. researchgate.net It is invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack. nih.gov
On an MEP map, different colors represent different electrostatic potential values:
Red: Regions of high electron density and negative potential, typically found around electronegative atoms like oxygen. These are sites prone to electrophilic attack. For the title compound, this would be prominent on the carbonyl oxygen of the carboxylic acid.
Blue: Regions of low electron density and positive potential, usually located around hydrogen atoms. These are sites susceptible to nucleophilic attack.
Green/Yellow: Regions of neutral or intermediate potential.
Analyzing the MEP surface of this compound would reveal the reactive hotspots, highlighting the acidic proton of the hydroxyl group and the nucleophilic character of the thiophene ring. researchgate.netnih.gov
Aromaticity Indices (e.g., HOMA) for Thiophene Ring Systems
Aromaticity is a key property of the thiophene ring. While thiophene is considered aromatic, its aromatic character can be quantified and compared to other systems using various indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index. mdpi.comacs.org It evaluates the deviation of bond lengths within a ring from an ideal aromatic reference value. A HOMA value close to 1 indicates a high degree of aromaticity, while a value near 0 suggests a non-aromatic or highly distorted system. nih.govresearchgate.net
Calculating the HOMA index for the thiophene ring in this compound would quantify its aromatic character and assess how the alkyl-carboxylic acid substituent influences the electronic structure of the ring compared to unsubstituted thiophene. mdpi.com
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. rjraap.com
For this compound, docking studies would involve placing the molecule into the active site of a specific protein target. The process involves:
Preparation: Obtaining the 3D structures of the ligand (the thiophene compound) and the protein.
Docking Simulation: Using a scoring algorithm to explore various binding poses and rank them based on binding energy or affinity.
Analysis: Examining the best-scoring poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.
Identification of Putative Biological Targets and Binding Sites
While specific experimental studies identifying the biological targets of this compound are not extensively documented, computational target prediction and analogy to structurally similar compounds can suggest putative protein interactions. Thiophene derivatives are recognized as versatile pharmacophores that interact with a wide range of biological targets.
In silico target fishing methods, which screen the compound's structure against databases of known protein binding sites, are a primary step. For the broader class of thiophene-containing molecules, several targets have been identified. For instance, various thiophene derivatives have been investigated as inhibitors of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . Another identified target for a related compound, 2-(thiophen-2-yl)acetic acid, is microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) , an enzyme implicated in inflammation and cancer. nih.gov
Molecular docking simulations are then employed to place this compound into the active sites of these high-probability targets. This process helps to visualize potential binding modes and identify key amino acid residues that may interact with the compound, providing a structural hypothesis for its mechanism of action that can be validated experimentally.
Prediction of Binding Affinities and Interaction Modes
Following the identification of a putative binding site, molecular docking programs calculate a scoring function to predict the binding affinity between this compound and its target protein. This score, often expressed in kcal/mol, estimates the strength of the interaction, with more negative values suggesting a stronger, more favorable binding. For example, docking studies on other novel thiophene derivatives have shown binding energies ranging from -7.8 to -10.65 kcal/mol for targets like DNA gyrase B and cyclin-dependent kinase 2 (CDK-2), respectively. researchgate.net
The analysis also reveals the specific non-covalent interactions that stabilize the ligand-protein complex. For a molecule like this compound, these interactions would likely include:
Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar amino acid residues (e.g., Arginine, Asparagine, Serine) in a binding pocket.
Hydrophobic Interactions: The thiophene ring and the methyl group can engage in hydrophobic interactions with nonpolar residues (e.g., Leucine, Valine, Phenylalanine).
Visualizing these interaction modes in three dimensions provides critical insights for structure-activity relationship (SAR) studies, guiding the chemical modification of the compound to enhance its potency and selectivity. mdpi.com
Molecular Dynamics Simulations for Conformational Landscapes and Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. An MD simulation models the movements and interactions of all atoms in the system (the protein, the ligand, and surrounding solvent) by solving Newton's equations of motion.
For this compound, an MD simulation would be used to:
Assess Binding Stability: By tracking the ligand's position and orientation within the binding site over tens or hundreds of nanoseconds, researchers can determine if the docked pose is stable or if the ligand is likely to dissociate.
Analyze Conformational Changes: The simulation reveals the flexibility of the ligand and the protein. Key metrics like the Root Mean Square Deviation (RMSD) are calculated to quantify how much the protein-ligand complex deviates from its initial structure, with stable RMSD values indicating a stable interaction.
Refine Binding Free Energy Calculations: Techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD simulation trajectories to provide a more accurate estimation of the binding free energy, corroborating the initial docking scores.
These simulations are computationally intensive but provide invaluable information on the dynamic behavior and stability of the drug-target interaction.
In Silico Assessment of Pharmacokinetic Relevant Parameters
A compound's therapeutic success depends not only on its interaction with a target but also on its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME). In silico tools are widely used to predict these properties.
"Drug-likeness" is a qualitative concept used to assess whether a compound possesses physicochemical properties similar to those of known orally active drugs. The most famous guideline is Lipinski's Rule of Five, which states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:
Molecular weight ≤ 500 Daltons
Logarithm of the octanol-water partition coefficient (logP) ≤ 5
Hydrogen bond donors ≤ 5
Hydrogen bond acceptors ≤ 10
For this compound, these parameters are calculated from its molecular structure.
| Property | Value | Lipinski's Rule | Compliance |
|---|---|---|---|
| Molecular Weight (g/mol) | 170.23 | ≤ 500 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |
| Calculated logP (XlogP) | ~2.0 | ≤ 5 | Yes |
As shown in the table, this compound does not violate any of Lipinski's rules, suggesting it has a favorable physicochemical profile for development as an orally administered drug. scbt.comuni.luuni.lu
Beyond simple rules of thumb, computational models can predict specific ADME parameters. These models are typically built using machine learning algorithms trained on large datasets of experimental results. mdpi.com
For this compound, key predicted ADME properties would include:
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted. Given its compliance with Lipinski's rules, the compound is expected to have good intestinal absorption. mdpi.com
Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). The relatively low molecular weight and moderate lipophilicity may allow for some CNS penetration, although the carboxylic acid group could limit this.
Metabolism: Models predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes. Inhibition of key CYP isoforms (e.g., CYP3A4, CYP2D6) can lead to drug-drug interactions.
Excretion: Properties like total clearance and the likelihood of renal excretion are estimated.
| ADME Parameter | Predicted Property | Significance |
|---|---|---|
| Human Intestinal Absorption (HIA) | High | Indicates good absorption from the gut. |
| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | Predicts ability to enter the central nervous system. |
| CYP450 2D6 Inhibitor | Likely No | Low probability of interfering with the metabolism of other drugs. |
| Hepatotoxicity | Low Probability | Predicts potential for causing liver damage. |
| Plasma Protein Binding (PPB) | Moderate to High | Affects the fraction of free drug available to act on its target. |
These in silico ADME profiles are crucial for prioritizing compounds and identifying potential liabilities before committing to expensive and time-consuming experimental studies. researchgate.netjbcpm.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be represented by an equation:
Activity = f(Molecular Descriptors)
To build a QSAR model for analogs of this compound, a set of structurally similar compounds with known biological activities (e.g., IC50 values against a specific enzyme) is required. For each compound, various molecular descriptors are calculated, which can be:
Electronic: Descriptors related to the charge distribution (e.g., partial charges).
Hydrophobic: Typically represented by logP.
Steric/Topological: Descriptors related to the size and shape of the molecule.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate a model that best correlates the descriptors with the observed activity. Studies on other thiophene derivatives have successfully used QSAR to model activities like COX-2 inhibition, finding that descriptors for hydrophobicity, shape, and charge are significant contributors to the compounds' potency.
Once a predictive QSAR model is established and validated, it can be used to estimate the biological activity of new, unsynthesized analogs of this compound. This allows chemists to prioritize the synthesis of compounds predicted to have the highest activity, thereby streamlining the drug discovery process.
Investigation of Biological Activities and Molecular Mechanisms in Vitro Research Focus
Enzyme Inhibition Assays and Mechanistic Elucidation
There is currently no available research detailing the enzyme inhibition profile of 2-Methyl-3-(thiophen-2-yl)propanoic acid. While structurally related compounds containing a thiophene (B33073) ring have been investigated as enzyme inhibitors, data for this specific molecule is absent.
No studies have identified this compound as an inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), acetylcholinesterase, α-glucosidase, or the immunoproteasome. Research on related thiophene derivatives suggests the potential for this class of compounds to interact with various enzymes, but specific assays for this compound have not been reported. For instance, studies on 2-(thiophen-2-yl)acetic acid have explored its potential as a basis for developing mPGES-1 inhibitors. nih.govfrontiersin.org However, this does not provide direct evidence for the activity of its 2-methyl-3-yl propanoic acid analogue.
Consistent with the lack of target identification, no publications report the half-maximal inhibitory concentration (IC50) or dissociation constants (Ki) for this compound against any enzyme.
Information regarding the enzyme-ligand binding kinetics of this compound is not available in the current scientific literature.
Cellular Activity Studies
The effects of this compound on cellular functions have not been a subject of published research.
There are no findings that describe how this compound may modulate cellular pathways or signaling cascades.
No studies have been conducted to assess the antiproliferative or cytotoxic effects of this compound on any cancer or normal cell lines. While other novel thiophene derivatives have been evaluated for such properties, this specific compound remains uninvestigated in this context. mdpi.com
Analysis of Cell Cycle Perturbations and Apoptotic Pathways
Research on various thiophene derivatives has demonstrated their potential to interfere with the normal progression of the cell cycle and to induce programmed cell death, or apoptosis, in cancer cells. These effects are critical for the anticancer potential of a compound.
Cell Cycle Arrest:
Thiophene-based compounds have been observed to cause cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells. For example, certain novel thiophene derivatives have been shown to induce cell cycle arrest at the G2/M phase in gastrointestinal cancer cell lines. nih.gov This indicates that these compounds may interfere with the cellular processes leading up to mitosis. Other studies on different thiophene derivatives have reported arrest in the S and G2/M phases in human colon cancer cells. mdpi.com While direct evidence for this compound is unavailable, it is plausible that it could exert similar effects on cell cycle progression.
Induction of Apoptosis:
The induction of apoptosis is a key mechanism for many anticancer agents. Thiophene derivatives have been shown to trigger apoptosis through various molecular pathways. nih.govplos.orgrsc.org A common mechanism involves the intrinsic apoptotic pathway, which is initiated from within the cell, often in response to cellular stress.
Studies on related compounds have revealed the following apoptotic mechanisms:
Mitochondrial Depolarization: A novel thiophene derivative was found to induce mitochondrial depolarization, a key event in the intrinsic apoptotic pathway. nih.gov
Caspase Activation: The activation of caspases, a family of proteases that execute apoptosis, is a hallmark of this process. Research has shown that certain thiophene derivatives can activate executioner caspases-3 and -7. plos.orgmdpi.com
Phosphatidylserine (B164497) Externalization: In the early stages of apoptosis, a lipid called phosphatidylserine is translocated to the outer surface of the cell membrane. This "eat me" signal is recognized by phagocytic cells. Thiophene derivatives have been observed to induce this phenomenon. plos.org
Reactive Oxygen Species (ROS) Generation: Some thiophene compounds have been found to induce the production of ROS, which can lead to cellular damage and trigger apoptosis. plos.org
Propionic acid itself has also been reported to induce apoptosis in cervical cancer cells, suggesting that the propanoic acid moiety of the subject compound could contribute to such activity. mdpi.com
| Compound Type | Cancer Cell Line | Effect on Cell Cycle | Reference |
|---|---|---|---|
| Novel Thiophene Derivative | Gastrointestinal (SGC7901, HT-29) | G2/M Phase Arrest | nih.gov |
| Fused Thiophene Derivatives | Liver (HepG2), Prostate (PC-3) | S Phase Arrest | mdpi.com |
| Propionic Acid | Cervical (HeLa) | Increased Sub-G1 Population | mdpi.com |
| Compound Type | Cancer Cell Line | Apoptotic Mechanism | Reference |
|---|---|---|---|
| Novel Thiophene Derivative | Leukemia (CCRF-CEM) | Mitochondrial Depolarization, Caspase-3/7 Activation, ROS Generation, Phosphatidylserine Externalization | nih.govplos.org |
| Thiophene Carboxamide Scaffold | Various Cancer Cell Lines | Caspase-3/7 Activation | mdpi.com |
| Propionic Acid | Cervical (HeLa) | Induction of Apoptosis | mdpi.com |
Structure-Activity Relationship (SAR) Correlates with Biological Outcomes
The biological activity of thiophene derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the chemical moieties that are crucial for a compound's therapeutic effects. While specific SAR studies for this compound are not available, general SAR principles for thiophene-based anticancer agents can be inferred from the literature. nih.govnih.gov
The thiophene ring is considered a privileged scaffold in medicinal chemistry due to its electronic properties and ability to engage in various interactions with biological targets. nih.govnih.gov Modifications to the thiophene ring and its substituents can significantly impact the anticancer activity of the resulting compounds.
Key structural features that often influence the biological activity of thiophene derivatives include:
Substituents on the Thiophene Ring: The nature and position of substituents on the thiophene ring can modulate the compound's potency and selectivity. nih.gov
The Nature of the Side Chain: The propanoic acid side chain in this compound, including the methyl group, likely plays a significant role in its interaction with target molecules.
Bioisosteric Replacements: In drug design, the thiophene ring is sometimes used as a bioisosteric replacement for a phenyl ring, which can improve physicochemical properties and metabolic stability. nih.gov
For a more detailed understanding, SAR studies on a series of analogs of this compound would be necessary to elucidate the precise contribution of each structural component to its biological effects.
In Vitro Screening Platforms and Assay Methodologies
The investigation of the anticancer properties of compounds like this compound relies on a variety of in vitro screening platforms and assay methodologies. These techniques are essential for determining a compound's cytotoxicity, its effects on cell proliferation, and its mechanism of action at the cellular and molecular levels. ijcap.innih.govnih.gov
Commonly used in vitro assays for screening potential anticancer agents include:
Cytotoxicity and Cell Viability Assays:
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. nih.gov
SRB Assay (Sulphorhodamine B): This assay is based on the binding of the dye to cellular proteins and is used to determine cell density.
Cell Cycle Analysis:
Flow Cytometry: This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) by staining the cellular DNA with a fluorescent dye like propidium (B1200493) iodide. researchgate.net
Apoptosis Assays:
Annexin V/Propidium Iodide Staining: This flow cytometry-based assay is used to detect early and late apoptotic cells. Annexin V binds to externalized phosphatidylserine, while propidium iodide stains the DNA of cells with compromised membranes.
Caspase Activity Assays: These assays measure the activity of key apoptotic enzymes, such as caspases-3, -7, -8, and -9, often using fluorescent or luminescent substrates.
Mitochondrial Membrane Potential Assays: Dyes like JC-1 or TMRE are used to assess the integrity of the mitochondrial membrane, which is often disrupted during apoptosis.
Molecular Target-Based Assays:
Western Blotting: This technique is used to detect and quantify the levels of specific proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., Bcl-2 family proteins, caspases).
Kinase Assays: If a compound is hypothesized to target specific kinases, in vitro kinase assays can be performed to measure its inhibitory activity.
These in vitro screening methods provide a crucial first step in the evaluation of new chemical entities for their potential as anticancer drugs. ijcap.innih.gov
| Assay Type | Purpose | Common Methodologies |
|---|---|---|
| Cytotoxicity/Cell Viability | To determine the concentration of a compound that is toxic to cancer cells. | MTT, SRB, CellTiter-Glo |
| Cell Cycle Analysis | To investigate the effect of a compound on cell cycle progression. | Flow Cytometry with DNA staining (e.g., Propidium Iodide) |
| Apoptosis Detection | To determine if a compound induces programmed cell death. | Annexin V/PI Staining, Caspase Activity Assays, TUNEL Assay |
| Mechanism of Action | To identify the molecular pathways affected by the compound. | Western Blotting, Kinase Assays, Gene Expression Analysis (qPCR, Microarray) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methyl-3-(thiophen-2-yl)propanoic acid in laboratory settings?
- Methodological Answer : The compound can be synthesized via activation of 3-(thiophen-2-yl)propanoic acid derivatives using carbonyldiimidazole (CDI) followed by coupling with hydroxylamine derivatives. For example, CDI-mediated activation of the carboxylic acid group enables efficient conversion to Weinreb amides, yielding high purity (>99%) after flash chromatography (npentane/ethyl acetate gradients) . Alternative routes include thiophene ring functionalization via Friedel-Crafts alkylation, though regioselectivity must be carefully controlled using Lewis acid catalysts .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- Methodological Answer :
- 1H-NMR : Key signals include δ ~5.85 ppm (thiophene C-H protons, J = 16.7–6.4 Hz) and δ ~2.54 ppm (methyl groups adjacent to the carboxylic acid) .
- 13C-NMR : The carbonyl carbon (C=O) appears at ~172 ppm, while thiophene carbons resonate between 125–140 ppm .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2500–3000 cm⁻¹ (O-H stretch of carboxylic acid) confirm functional groups .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category 4 hazards) .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (H332 hazard) .
- Storage : Keep in a dry, airtight container at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can dimerization behavior of this compound be analyzed thermodynamically?
- Methodological Answer : Excess enthalpy measurements via calorimetry can quantify dimerization energetics. Compare experimental data (e.g., ΔH, ΔS) with NRHB (Non-Random Hydrogen Bonding) models to resolve discrepancies between observed and calculated values. For example, propanoic acid derivatives exhibit dimerization ΔH values ~−35 kJ/mol, but steric effects from the thiophene and methyl groups may alter bonding contributions .
Q. What strategies optimize biocatalytic modifications of this compound for drug discovery?
- Methodological Answer : Use immobilized enzymes (e.g., SwCNTNH2-PAL) for stereoselective amination or deamination. Batch-mode reactions at RT with ammonia donors/acceptors achieve >90% enantiomeric excess (ee) for amino acid derivatives. Monitor reaction progress via HPLC with chiral columns .
Q. How do substituents on the thiophene ring influence the compound’s bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Chloro (Cl) or bromo (Br) substituents at the 5-position of the thiophene ring enhance binding to opioid receptors (Ki < 50 nM) compared to methyl groups, likely due to increased lipophilicity and halogen bonding .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents on acidity (pKa) and metabolic stability .
Q. How can contradictory data on reaction yields or purity be resolved during synthesis?
- Methodological Answer :
- Chromatographic Purity Checks : Use orthogonal methods (HPLC vs. TLC) to verify compound homogeneity. Adjust solvent gradients (e.g., ethyl acetate/npentane ratios) to improve separation .
- Batch-to-Batch Variability : Pre-activate reagents (e.g., CDI) under inert atmospheres to minimize moisture-induced side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
